3-(2-Bromo-4-chlorophenyl)propanoic acid 3-(2-Bromo-4-chlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 66192-04-9
VCID: VC4371900
InChI: InChI=1S/C9H8BrClO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
SMILES: C1=CC(=C(C=C1Cl)Br)CCC(=O)O
Molecular Formula: C9H8BrClO2
Molecular Weight: 263.52

3-(2-Bromo-4-chlorophenyl)propanoic acid

CAS No.: 66192-04-9

Cat. No.: VC4371900

Molecular Formula: C9H8BrClO2

Molecular Weight: 263.52

* For research use only. Not for human or veterinary use.

3-(2-Bromo-4-chlorophenyl)propanoic acid - 66192-04-9

CAS No. 66192-04-9
Molecular Formula C9H8BrClO2
Molecular Weight 263.52
IUPAC Name 3-(2-bromo-4-chlorophenyl)propanoic acid
Standard InChI InChI=1S/C9H8BrClO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Standard InChI Key XHXKZBOVNCLNHW-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Br)CCC(=O)O

Chemical and Physical Properties

Structural Characteristics

The compound’s IUPAC name is 3-(2-bromo-4-chlorophenyl)propanoic acid, and its SMILES notation is C1=CC(=C(C=C1Cl)Br)CCC(=O)O\text{C1=CC(=C(C=C1Cl)Br)CCC(=O)O}. The presence of bromine and chlorine atoms introduces steric and electronic effects that influence reactivity. The propanoic acid group enhances solubility in polar solvents and facilitates derivatization .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H8BrClO2\text{C}_9\text{H}_8\text{BrClO}_2
Molecular Weight263.52 g/mol
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLimited data; polar solvents
Density1.6–1.8 g/cm³ (estimated)-

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves halogenation and Friedel-Crafts acylation. A reported method uses 3-(2-chlorophenyl)propanoic acid as a precursor:

  • Bromination: Treatment with bromine (Br2\text{Br}_2) or NN-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., AlCl3\text{AlCl}_3) introduces the bromine atom.

  • Cyclization: Oxalyl chloride (Cl2C2O2\text{Cl}_2\text{C}_2\text{O}_2) and AlCl3\text{AlCl}_3 in dichloromethane facilitate cyclization, yielding the target compound .

Example Procedure :

  • Reactants: 3-(2-Chlorophenyl)propanoic acid (4.4 g), oxalyl chloride (3.6 mL), AlCl3\text{AlCl}_3 (2.7 g).

  • Conditions: Reflux in dichloromethane at 40°C for 3 hours.

  • Yield: 3.7 g (84%).

Industrial Production

Industrial-scale synthesis prioritizes cost efficiency and safety. Multi-step halogenation under controlled conditions minimizes byproducts. Purification via column chromatography (cyclohexane/ethyl acetate) ensures high purity .

Biological Activities and Applications

Table 2: Comparative Bioactivity of Halogenated Propanoic Acids

CompoundTarget ActivityEfficacy (IC₅₀)Source
3-(2-Bromo-4-chlorophenyl)propanoic acidCOX-2 inhibition12 µM
3-(4-Bromo-2-fluorophenyl)propanoic acidAntibacterial (Gram+)8 µM
3-(2-Bromo-5-chlorophenyl)propanoic acidAntifungal (C. albicans)15 µM

Industrial Applications

  • Pharmaceutical Intermediates: Used in synthesizing indanone derivatives for anti-Parkinson’s drugs .

  • Agrochemicals: Precursor for herbicides and pesticides due to halogen-mediated bioactivity .

Comparative Analysis with Structural Analogs

Effect of Halogen Position

  • 2-Bromo-4-chloro Substitution: Enhances electrophilic aromatic substitution reactivity compared to 3- or 4-halogenated analogs .

  • Bromine vs. Fluorine: Bromine’s larger atomic radius increases steric hindrance, reducing metabolic degradation rates .

Future Research Directions

  • Mechanistic Studies: Elucidate COX-2 inhibition pathways.

  • Derivatization: Explore ester or amide derivatives for enhanced bioavailability.

  • Ecotoxicology: Assess long-term environmental impacts.

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